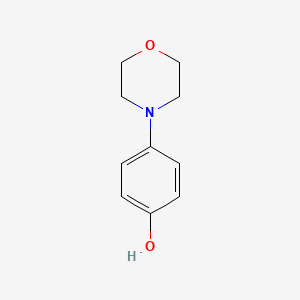

4-Morpholinophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4800. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPRMDWJKBFBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212095 | |

| Record name | 4-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-23-2 | |

| Record name | 4-(Morpholin-4-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6291-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M39PYE8V35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Morpholinophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholinophenol Scaffold

4-Morpholinophenol is a valuable chemical intermediate, integrating the pharmacologically significant morpholine ring with a phenolic moiety. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate basicity.[1] The phenolic hydroxyl group, in turn, provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. This unique combination makes this compound a key building block in the synthesis of a diverse range of biologically active molecules, from kinase inhibitors to central nervous system agents.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in both academic and industrial settings.

Synthesis of this compound: A Tale of Two Methodologies

The construction of the C-N bond between the morpholine and phenyl rings is the cornerstone of this compound synthesis. Two primary strategies are commonly employed: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classical nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[2][3] This palladium-catalyzed cross-coupling reaction offers high yields, broad substrate scope, and excellent functional group tolerance, making it a preferred method in contemporary organic synthesis.

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, ligand exchange, and reductive elimination. The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often enhancing reaction efficiency.

Caption: The catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound.

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with amines.[4][5]

Materials:

-

4-Bromophenol

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous, degassed)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromophenol (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).

-

Reagent Addition: Add anhydrous, degassed toluene to the flask, followed by morpholine (1.2 equiv.).

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Nucleophilic Aromatic Substitution (SNAr): The Classical Route

Nucleophilic aromatic substitution provides a more traditional route to this compound. This method typically involves the reaction of an activated aryl halide (e.g., 4-fluorophenol) with morpholine in the presence of a base. The reaction proceeds via a Meisenheimer complex intermediate.[6] While generally requiring more forcing conditions than the Buchwald-Hartwig amination, SNAr can be a cost-effective alternative, particularly on a large scale.

Caption: The reaction pathway for the synthesis of this compound via Nucleophilic Aromatic Substitution.

This protocol is based on general procedures for nucleophilic aromatic substitution reactions.

Materials:

-

4-Fluorophenol

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-fluorophenol (1.0 equiv.), morpholine (2.0 equiv.), and potassium carbonate (2.0 equiv.) in DMSO.

-

Reaction: Heat the mixture to 120-140 °C and stir until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralization: Acidify the aqueous mixture with 1 M HCl to a pH of ~7.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

Characterization of this compound: A Multi-Technique Approach

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Caption: A typical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the structure of this compound.[5][7][8]

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the morpholine protons, and the phenolic hydroxyl proton.

-

Aromatic Protons: The protons on the phenyl ring will appear as two doublets in the aromatic region (typically δ 6.8-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Morpholine Protons: The morpholine ring protons will exhibit two multiplets, corresponding to the methylene groups adjacent to the nitrogen (N-CH₂) and the oxygen (O-CH₂). The protons adjacent to the oxygen are typically deshielded and appear at a lower field (higher ppm value) compared to those adjacent to the nitrogen.[5]

-

Phenolic Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the phenyl and morpholine rings.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons, with the carbon attached to the oxygen appearing at a lower field due to its electronegativity.

-

Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbons adjacent to the oxygen (C-O) appearing at a lower field than those adjacent to the nitrogen (C-N).

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H (ortho to OH) | ~6.8 (d) | ~116 |

| Aromatic C-H (ortho to Morpholine) | ~6.9 (d) | ~118 |

| Morpholine -CH₂-N- | ~3.1 (m) | ~50 |

| Morpholine -CH₂-O- | ~3.8 (m) | ~67 |

| Aromatic C-OH | - | ~152 |

| Aromatic C-N | - | ~145 |

| Phenolic O-H | Variable (broad s) | - |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The FT-IR spectrum of this compound will display characteristic absorption bands for the O-H, C-H, C-N, C-O, and aromatic C=C bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Phenolic O-H stretch | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| Aromatic C=C stretch | 1500-1600 |

| C-N stretch | 1250-1350 |

| C-O stretch (ether) | 1070-1150 |

| C-O stretch (phenol) | 1200-1260 |

Table 2: Key FT-IR Absorption Bands for this compound.

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. Electron ionization (EI) is a common technique used for this purpose.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (179.22 g/mol ). The fragmentation pattern will likely involve the cleavage of the morpholine ring and the loss of small neutral molecules.

Predicted Fragmentation Pattern:

-

Molecular Ion ([M]⁺): m/z = 179

-

Loss of H₂O: [M - H₂O]⁺, m/z = 161

-

Cleavage of the morpholine ring: Fragments corresponding to the loss of C₂H₄O or C₂H₅NO.

-

Formation of a phenoxy radical cation: m/z = 93

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to determine the purity of a compound and to quantify any impurities.[3][4] A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of moderately polar compounds like this compound.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm)

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare a solution of the synthesized product at a similar concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Determine the retention time of this compound from the standard chromatogram. Analyze the sample chromatogram to determine the purity of the synthesized product by calculating the peak area percentage.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By detailing both modern and classical synthetic approaches and providing robust analytical protocols, this guide serves as a valuable resource for researchers and scientists in the field of drug development and organic synthesis. The successful synthesis and thorough characterization of this important building block are crucial first steps in the discovery and development of new and innovative therapeutics.

References

- BenchChem. (2025).

- Moser, A. (2008, May 6).

- Organic Syntheses. (n.d.). Morpholine synthesis. Organic Syntheses Procedure.

- Organic Syntheses. (n.d.).

- NIST. (n.d.).

- Wikipedia. (2024, October 26).

- Chemistry Connected. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

- Chemguide. (n.d.).

- Royal Society of Chemistry. (n.d.).

- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Duddeck, H., & Tóth, G. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.

- Nolan, S. P., & Grasa, G. A. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- American Chemical Society. (2025, April 6). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.

- ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity.

- ResearchGate. (n.d.). morpholine.

- Balachandran, V., Mahalakshmi, G., Lakshmi, A., & Janaki, A. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 97, 1101–1110.

- ResearchGate. (2025, August 6). Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents.

- National Institutes of Health. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.

- National Institutes of Health. (n.d.). 4-(4-Nitrophenyl)morpholine.

- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- European Patent Office. (1986, July 30). Preparation of 4-fluorophenols.

- Dr de Bruin. (2024, May 15). Mass spectrometry with fragmentation of organic molecules [Video]. YouTube.

- Doc Brown's Chemistry. (2025, December 19). mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion values. Doc Brown's Chemistry.

- NIST. (n.d.). Phenol. NIST WebBook.

- Poljanšek, I., & Krajnc, M. (2005). Characterization of phenol-formaldehyde prepolymer resins by in line FT-IR spectroscopy. Acta Chimica Slovenica, 52(3), 239-245.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Google Patents. (n.d.). US6297376B1 - Chemical synthesis of morpholine derivatives.

- ResearchGate. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols.

- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.

- Balachandran, V., Mahalakshmi, G., Lakshmi, A., & Janaki, A. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 97, 1101–1110.

- University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. University of Scranton.

- SciSpace. (2017, February 24).

- Indonesian Journal of Science & Technology. (2019, April 1).

- PubMed. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed.

- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.

- ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- PubMed. (2024, August 6).

- National Institutes of Health. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.

- ResearchGate. (n.d.). 4a Nucleophilic Aromatic Substitution.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinophenol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural amalgamation of a phenol ring and a morpholine moiety bestows upon it a distinct profile of physicochemical properties that are pivotal to its reactivity, bioavailability, and utility as a synthetic intermediate. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, supported by experimental data and established scientific principles. The subsequent sections will delve into its chemical structure, solubility, thermal properties, and spectroscopic signature, offering a foundational understanding for researchers engaged in its application. Furthermore, this guide will detail common synthetic routes and analytical methodologies, and discuss its toxicological profile and applications in the pharmaceutical industry.

Chemical and Physical Properties

The foundational characteristics of a molecule are dictated by its structure and the interplay of its constituent atoms. This compound, with the chemical formula C₁₀H₁₃NO₂, is no exception. A comprehensive understanding of its chemical and physical properties is paramount for its effective handling, characterization, and application in research and development.

Chemical Structure and Identifiers

This compound is systematically named 4-(morpholin-4-yl)phenol.[1] Its structure features a phenol group where the hydrogen atom at the para (4-position) is substituted by a morpholino group. The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group.

Key Identifiers:

-

IUPAC Name: 4-(morpholin-4-yl)phenol[1]

-

CAS Number: 6291-23-2[1]

-

Molecular Formula: C₁₀H₁₃NO₂[2]

-

Molecular Weight: 179.22 g/mol [2]

-

SMILES: C1COCCN1C2=CC=C(C=C2)O[1]

-

InChI Key: GPPRMDWJKBFBMZ-UHFFFAOYSA-N[1]

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Data

The physical state and thermal properties of this compound are critical for determining appropriate storage conditions, purification methods, and reaction parameters.

| Property | Value | Source |

| Physical Form | Solid, Off-white solid | [3] |

| Melting Point | 161-162.5 °C | [4] |

| Boiling Point | 362.9 ± 37.0 °C (Predicted) | [4] |

| pKa | 10.90 ± 0.26 (Predicted) | [4] |

| XLogP3 | 1.0 | [1] |

Note: The provided boiling point and pKa are predicted values and should be considered as estimates. Experimental determination is recommended for precise applications.

Solubility Profile

General observations indicate that morpholine derivatives are often soluble in organic solvents.[5] Phenolic compounds, in turn, exhibit solubility in polar solvents like ethanol and DMSO.[6] For instance, the related compound 4-aminophenol is soluble in dimethylsulfoxide (DMSO) and slightly soluble in ethanol.[7] Based on these characteristics, it is anticipated that this compound will demonstrate solubility in polar organic solvents such as ethanol and DMSO. However, its solubility in water is expected to be limited due to the presence of the hydrophobic benzene ring.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

A standard and reliable method for determining the solubility of a compound is the shake-flask method.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, temperature-controlled flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: Allow the suspension to settle, or use centrifugation or filtration to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section outlines the expected spectroscopic features of this compound and common analytical methods for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenol ring and the methylene protons of the morpholine ring. The protons on the carbons adjacent to the oxygen in the morpholine ring will appear at a lower field (higher ppm) compared to those adjacent to the nitrogen.[2] The aromatic protons will exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the two distinct types of methylene carbons in the morpholine ring.[1]

Sources

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Toxicology Tests: What They Are and Why They Take So Long [webmd.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Morpholinophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Melanogenesis Modulators

The regulation of melanin synthesis, or melanogenesis, is a critical area of research in dermatology, cosmetology, and the study of pigmentation disorders. Tyrosinase, a copper-containing enzyme, is the rate-limiting catalyst in this pathway, responsible for converting L-tyrosine to L-DOPA and subsequently to dopaquinone, a key melanin precursor.[1][2] Consequently, the inhibition of tyrosinase is a primary strategy for developing agents to treat hyperpigmentation and for use in skin-lightening cosmetic formulations.[1][3]

4-Morpholinophenol (4-MP) is a synthetic compound featuring a phenol group, a structure known to interact with the active site of tyrosinase, and a morpholine moiety. While its precise biological activities are not extensively documented in publicly accessible literature, its structure presents a compelling case for its investigation as a modulator of melanogenesis.

This guide provides a comprehensive framework for the in vitro elucidation of this compound's mechanism of action. It is designed not as a rigid protocol but as a logical, causality-driven research pathway. We will proceed from direct enzymatic interaction to cellular efficacy and finally to the underlying molecular signaling pathways, establishing a self-validating system to build a complete mechanistic profile for this compound of interest.

Part 1: Primary Target Validation - Direct Tyrosinase Inhibition

Expertise & Experience: The Causality of a Phenolic Structure

The phenolic hydroxyl group is a well-established pharmacophore for tyrosinase inhibition. Many known inhibitors, from natural flavonoids to synthetic compounds like 4-n-butylresorcinol, utilize this moiety to chelate the copper ions within the enzyme's active site or to act as a competitive substrate.[4][5] The core hypothesis, therefore, is that this compound directly inhibits tyrosinase activity. Our first objective is to validate and quantify this interaction.

Experimental Protocol 1.1: In Vitro Mushroom Tyrosinase Activity Assay

This assay directly measures the enzymatic conversion of a substrate to colored dopachrome, allowing for the quantification of inhibition. Mushroom tyrosinase is a commercially available and widely accepted model due to its high homology with the mammalian enzyme's active site.[6]

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer (pH 6.5).

-

Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

-

Substrate Solutions: Prepare a 1 mM L-DOPA solution (for diphenolase activity) and a 1 mM L-tyrosine solution (for monophenolase activity) in phosphate buffer.[7]

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer. Kojic acid should be used as a positive control.[6]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of phosphate buffer, 40 µL of the 4-MP dilution (or control), and 10 µL of the tyrosinase enzyme solution.

-

Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme interaction.[8]

-

Initiate the reaction by adding 100 µL of the substrate solution (L-DOPA or L-tyrosine).

-

Incubate at 25°C for 10-20 minutes.

-

Measure the absorbance of the formed dopachrome at 475-492 nm using a microplate reader.[6][9]

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

-

Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for determining the IC50 of 4-MP on tyrosinase.

Experimental Protocol 1.2: Enzyme Inhibition Kinetics

Determining the kinetic mechanism (e.g., competitive, non-competitive) provides deeper insight into how 4-MP interacts with tyrosinase.

Methodology:

-

Perform the tyrosinase activity assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (4-MP).

-

Measure the reaction velocity (rate of change in absorbance) for each combination.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) and a Dixon plot (1/velocity vs. [Inhibitor]).

-

Analyze the plots to determine the inhibition type and calculate the inhibition constant (Ki).[9][10]

-

Competitive: Lines intersect on the y-axis in the Lineweaver-Burk plot.

-

Non-competitive: Lines intersect on the x-axis in the Lineweaver-Burk plot.

-

Uncompetitive: Lines are parallel in the Lineweaver-Burk plot.

-

Mixed: Lines intersect in the second quadrant of the Lineweaver-Burk plot.

-

Data Summary: Tyrosinase Inhibition Profile

| Compound | Substrate | IC50 (µM) | Inhibition Type | Ki (µM) |

| This compound | L-Tyrosine | Experimental Value | Experimental Value | Experimental Value |

| This compound | L-DOPA | Experimental Value | Experimental Value | Experimental Value |

| Kojic Acid (Control) | L-DOPA | Experimental Value | Competitive | Experimental Value |

Part 2: Cellular Model Validation - Inhibition of Melanogenesis

Trustworthiness: Bridging the Gap from Enzyme to Cell

A compound that inhibits an isolated enzyme may not be effective in a cellular context due to issues with membrane permeability, stability, or off-target effects. Therefore, validating the inhibitory effect in a relevant cell model, such as the B16F10 murine melanoma cell line, is a critical step for establishing trustworthiness.[11][12]

Experimental Protocol 2.1: Cell Viability Assay

Before assessing melanogenesis, it is essential to determine the non-cytotoxic concentration range of 4-MP. The MTT assay is a standard colorimetric method for this purpose.[12][13]

Methodology:

-

Cell Culture: Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 4-MP (e.g., 1-200 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

-

Solubilization: Lyse the cells and solubilize the formazan crystals with DMSO or a similar solvent.

-

Measurement: Read the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the untreated control.

Experimental Protocol 2.2: Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells following treatment with 4-MP.

Methodology:

-

Cell Culture and Treatment: Seed B16F10 cells in a 6-well plate. Treat with non-cytotoxic concentrations of 4-MP for 72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanogenesis.[14]

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in a solution of 1N NaOH containing 10% DMSO.

-

Solubilization: Incubate the lysate at 80°C to solubilize the melanin.

-

Quantification: Measure the absorbance of the lysate at 405 nm. A standard curve using synthetic melanin is used to quantify the melanin content, which is then normalized to the total protein content of each sample.

Cellular Assay Workflow

Caption: Parallel workflows for assessing cytotoxicity and melanin content.

Data Summary: Cellular Activity of this compound

| Concentration (µM) | Cell Viability (%) | Melanin Content (% of Control) |

| 0 (Control) | 100 | 100 |

| Conc. 1 | Experimental Value | Experimental Value |

| Conc. 2 | Experimental Value | Experimental Value |

| Conc. 3 | Experimental Value | Experimental Value |

Part 3: Mechanistic Deep Dive - Signaling Pathway Modulation

Authoritative Grounding: Uncovering the Molecular Switches

Direct tyrosinase inhibition is often not the only mechanism at play. Many compounds also affect the expression of the tyrosinase gene itself. This expression is controlled by a master regulator, the Microphthalmia-associated Transcription Factor (MITF).[15][16] The activity of MITF is, in turn, governed by upstream signaling cascades, most notably the cAMP/PKA/CREB pathway and the MAPK/ERK pathway.[17][18][19] Investigating these pathways is essential for a complete mechanistic picture.

-

cAMP/PKA/CREB Pathway: Activation of the melanocortin 1 receptor (MC1R) by α-MSH increases intracellular cAMP, activating Protein Kinase A (PKA). PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), which enters the nucleus and promotes the transcription of the MITF gene.[15][20]

-

MAPK/ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway can negatively regulate melanogenesis. Phosphorylation of MITF by ERK can mark it for degradation, thus reducing tyrosinase expression.[17]

Hypothesized Signaling Mechanism of this compound

Caption: Hypothesized dual mechanism of 4-MP in melanogenesis.

Experimental Protocol 3.1: Western Blot Analysis

This technique allows for the quantification of key proteins and their phosphorylation (activation) status.

Methodology:

-

Cell Culture and Lysis: Treat B16F10 cells with a non-toxic, effective concentration of 4-MP for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by size via SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA).

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-phospho-CREB (Ser133)

-

Anti-total-CREB

-

Anti-MITF

-

Anti-Tyrosinase

-

Anti-phospho-ERK1/2

-

Anti-total-ERK1/2

-

Anti-β-Actin (as a loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software and normalize to the loading control.

Part 4: Investigating Ancillary Properties - Antioxidant Activity

Scientific Integrity: Acknowledging Pleiotropic Effects

Oxidative stress is a known inducer of melanogenesis.[1] Phenolic compounds are often potent antioxidants due to their ability to donate a hydrogen atom to scavenge free radicals. It is therefore prudent to investigate whether 4-MP possesses antioxidant activity, which could contribute to its overall effect on pigmentation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method for assessing free radical scavenging capacity.[21][22]

Experimental Protocol 4.1: DPPH Radical Scavenging Assay

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of 4-MP in methanol. Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, mix the 4-MP dilutions with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the decrease in absorbance at ~517 nm. The purple DPPH radical is reduced to a yellow-colored non-radical form.

-

-

Calculation:

-

Calculate the percentage of scavenging activity and determine the IC50 value, the concentration required to scavenge 50% of the DPPH radicals.[21]

-

Data Summary: Antioxidant Potential

| Compound | DPPH Scavenging IC50 (µM) |

| This compound | Experimental Value |

| Ascorbic Acid (Control) | Experimental Value |

Conclusion

This technical guide outlines a systematic, multi-faceted approach to characterizing the in vitro mechanism of action of this compound as a potential modulator of melanogenesis. By progressing from direct enzyme kinetics to cellular efficacy, signaling pathway analysis, and ancillary antioxidant effects, researchers can build a robust and comprehensive profile of the compound. Each experimental stage is designed to validate the preceding one, ensuring a high degree of scientific integrity. The successful execution of this research framework will definitively establish the biological activity of this compound and provide the foundational data necessary for its further development in therapeutic or cosmetic applications.

References

- Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega.

- Tyrosinase Inhibition Assay. Active Concepts.

- In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. ScienceDirect.

- Discovery of Tyrosinase Inhibitors: Structure- Based Virtual Screening and Biological Evaluation. Thieme Connect.

- In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme. National Institutes of Health (NIH).

- The effects of 4MC derivatives on the production of melanin in B16F10... ResearchGate.

- Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. National Center for Biotechnology Information (NCBI).

- Molecular understanding of the therapeutic potential of melanin inhibiting natural products. Royal Society of Chemistry.

- An Updated Review of Tyrosinase Inhibitors. MDPI.

- 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. PubMed.

- CREB Inhibits AP-2α Expression to Regulate the Malignant Phenotype of Melanoma. PLOS ONE.

- A comprehensive review on tyrosinase inhibitors. National Center for Biotechnology Information (NCBI).

- Inhibitory effects of p-alkylaminophenol on melanogenesis. PubMed.

- Elevated Cyclic AMP levels promote BRAFCA/Pten−/− mouse melanoma growth but pCREB is negatively correlated with human melanoma progression. National Center for Biotechnology Information (NCBI).

- Tyrosinase-catalyzed oxidation of 4-substituted phenols and the... ResearchGate.

- Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI.

- Constituents of Cryptotaenia japonica Inhibit Melanogenesis via CREB- and MAPK-Associated Signaling Pathways in Murine B16 Melanoma Cells. National Institutes of Health (NIH).

- Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. National Center for Biotechnology Information (NCBI).

- Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa. National Institutes of Health (NIH).

- (PDF) Mechanistic Insights into the Stimulatory Effect of Melanogenesis of 4-Methylcoumarin Derivatives in B16F10 Melanoma Cells. ResearchGate.

- CREB inhibits AP-2α expression to regulate the malignant phenotype of melanoma. PLOS ONE.

- In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. National Institutes of Health (NIH).

- The activation of melanogenesis by p-CREB and MITF signaling with extremely low-frequency electromagnetic fields on B16F10 melanoma. PubMed.

- Signaling Pathways in Melanogenesis. National Center for Biotechnology Information (NCBI).

- [Regulation of melanogenesis: the role of cAMP and MITF]. PubMed.

- Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. PubMed Central.

- Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. ResearchGate.

- Main signaling pathways involved in melanogenesis regulation. The... ResearchGate.

- MITF in melanoma: mechanisms behind its expression and activity. National Center for Biotechnology Information (NCBI).

- Mechanistic Insights into the Ameliorating Effect of Melanogenesis of Psoralen Derivatives in B16F10 Melanoma Cells. National Center for Biotechnology Information (NCBI).

- Multiple Roles of MITF in Melanoma and Melanocycle Biology. YouTube.

- Negative Regulatory Loop between Microphthalmia-Associated Transcription Factor (MITF) and Notch Signaling. MDPI.

- Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. MDPI.

- MITF: master regulator of melanocyte development and melanoma oncogene. PubMed.

- EVALUATION OF IN VITRO ANTIOXIDANT ACTIVITY OF CALOTROPIS PROCERA FRUIT EXTRACT. IJRPC.

- Signaling Pathways in Melanogenesis. Semantic Scholar.

- In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central.

- Antioxidant Activities of Total Phenols of Prunella vulgaris L. in Vitro and in Tumor-bearing Mice. MDPI.

Sources

- 1. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. activeconceptsllc.com [activeconceptsllc.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mechanistic Insights into the Ameliorating Effect of Melanogenesis of Psoralen Derivatives in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MITF: master regulator of melanocyte development and melanoma oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitory effects of p-alkylaminophenol on melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Constituents of Cryptotaenia japonica Inhibit Melanogenesis via CREB- and MAPK-Associated Signaling Pathways in Murine B16 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijrpc.com [ijrpc.com]

A Deep Dive into the Spectroscopic Signature of 4-Morpholinophenol: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing compounds is paramount. 4-Morpholinophenol, a molecule of significant interest due to its core structure's presence in various biologically active compounds, presents a rich case study for the power of modern spectroscopic techniques. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the spectroscopic characteristics of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a detailed molecular portrait.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic compound featuring a phenol ring substituted with a morpholine moiety at the para position. The interplay between the electron-donating morpholine nitrogen and the hydroxyl group on the aromatic ring creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is crucial for its identification, purity assessment, and the study of its interactions in biological systems. This guide will dissect the NMR, IR, and MS data, offering insights into the causality behind the observed spectral features and providing a framework for the analysis of related compounds.

Molecular Structure and Analytical Workflow

The structural analysis of this compound follows a logical workflow, beginning with the non-destructive techniques of NMR and IR spectroscopy to establish the carbon-hydrogen framework and identify key functional groups. Mass spectrometry then provides crucial information on the molecular weight and fragmentation patterns, confirming the overall structure.

Caption: Logical workflow for the spectroscopic analysis of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The chemical shift (δ) of a proton is highly dependent on its electronic environment.

Key Insights from the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the benzene ring typically appear as a set of multiplets in the aromatic region (δ 6.5-8.0 ppm). Due to the para-substitution pattern, the spectrum is expected to show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the hydroxyl group will be shielded compared to those ortho to the morpholine nitrogen due to the stronger electron-donating effect of the -OH group.

-

Morpholine Protons: The eight protons of the morpholine ring are not chemically equivalent. The four protons on the carbons adjacent to the oxygen (O-CH₂) will be deshielded and appear at a lower field (typically δ 3.7-3.9 ppm) compared to the four protons on the carbons adjacent to the nitrogen (N-CH₂), which typically appear around δ 3.0-3.2 ppm.[1] The chair conformation of the morpholine ring can lead to complex splitting patterns due to the different magnetic environments of axial and equatorial protons.[1]

-

Phenolic Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[2] It can appear as a broad singlet anywhere from δ 4.0 to 12.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to -OH) | ~6.8 | d | ~8.0 |

| Ar-H (ortho to Morpholine) | ~6.9 | d | ~8.0 |

| O-CH₂ (Morpholine) | ~3.8 | t | ~4.8 |

| N-CH₂ (Morpholine) | ~3.1 | t | ~4.8 |

| Ar-OH | Variable (e.g., ~8.5) | br s | - |

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature.

Key Insights from the ¹³C NMR Spectrum:

-

Aromatic Carbons: The benzene ring will show four distinct signals. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded in the aromatic region (δ ~150-155 ppm). The carbon attached to the morpholine nitrogen (C-N) will also be deshielded (δ ~140-145 ppm). The remaining two aromatic CH carbons will appear in the δ 115-120 ppm region.

-

Morpholine Carbons: The morpholine ring will exhibit two signals. The carbons adjacent to the oxygen (O-CH₂) are more deshielded and appear around δ 67-70 ppm, while the carbons adjacent to the nitrogen (N-CH₂) appear at a higher field, around δ 50-55 ppm.[3]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-OH (Aromatic) | ~152 |

| C-N (Aromatic) | ~142 |

| CH (Aromatic, ortho to -OH) | ~116 |

| CH (Aromatic, ortho to Morpholine) | ~119 |

| O-CH₂ (Morpholine) | ~68 |

| N-CH₂ (Morpholine) | ~52 |

Note: These are predicted values and may vary based on experimental conditions.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

Key Vibrational Modes in this compound:

-

O-H Stretch (Phenol): A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

-

N-H Stretch: Since the morpholine nitrogen is tertiary, there will be no N-H stretching vibration.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).[4] Aliphatic C-H stretching from the morpholine ring will appear as stronger bands just below 3000 cm⁻¹ (e.g., 2800-2980 cm⁻¹).[4]

-

C=C Stretch (Aromatic): The stretching of the carbon-carbon double bonds in the benzene ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.[4]

-

C-N Stretch: The C-N stretching vibration of the tertiary amine in the morpholine ring is expected in the 1250-1020 cm⁻¹ region.[5]

-

C-O Stretches: The C-O stretching of the phenol will appear as a strong band around 1200-1260 cm⁻¹. The C-O-C stretch of the ether linkage in the morpholine ring will also produce a strong absorption, typically in the 1070-1150 cm⁻¹ range.[5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H Stretch (Phenol) |

| 3100-3010 | Medium | Aromatic C-H Stretch |

| 2980-2800 | Strong | Aliphatic C-H Stretch (Morpholine) |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1240 | Strong | Phenolic C-O Stretch |

| 1115 | Strong | Ether C-O-C Stretch (Morpholine) |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation pattern.

Electron Ionization (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

Expected Fragmentation Pattern of this compound:

The molecular ion peak for this compound (C₁₀H₁₃NO₂) is expected at m/z = 179. The fragmentation is likely to be directed by the stable aromatic ring and the heteroatoms.

Caption: Plausible EI-MS fragmentation pathways for this compound.

Key Fragments:

-

m/z 179 (M⁺˙): The molecular ion peak.

-

m/z 122: Loss of the C₂H₅NO fragment from the morpholine ring.

-

m/z 108: A fragment corresponding to the hydroxyphenylamino cation.

-

m/z 93: A fragment corresponding to the phenoxy cation, [C₆H₅O]⁺.[6]

-

m/z 86: A fragment corresponding to the morpholinium ion.

-

m/z 56: A common fragment from the morpholine ring resulting from the loss of CH₂O.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 179 | [C₁₀H₁₃NO₂]⁺˙ (Molecular Ion) |

| 122 | [C₇H₈NO]⁺ |

| 108 | [C₆H₆NO]⁺ |

| 93 | [C₆H₅O]⁺ |

| 86 | [C₄H₈NO]⁺ |

| 56 | [C₃H₆N]⁺ |

IV. Integrated Spectral Interpretation: A Cohesive Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when considered together, provides an unambiguous structural elucidation of this compound.

-

IR confirms the presence of the -OH and the morpholine ether linkage.

-

¹H and ¹³C NMR establish the connectivity of the carbon and hydrogen atoms, confirming the para-substitution pattern on the benzene ring and the structure of the morpholine moiety.

-

MS confirms the molecular weight and provides fragmentation data that is consistent with the proposed structure.

Experimental Protocols

Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the labile -OH proton.

-

IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Mass Spectrometry: For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is typically introduced into the instrument via a direct insertion probe or a gas chromatograph.

Data Acquisition

-

NMR: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments should be performed. Additional experiments like DEPT, COSY, and HSQC can be used for more detailed structural assignments.

-

IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

MS: Acquire the mass spectrum using an EI source, typically with an electron energy of 70 eV.

Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all contribute to a robust and confident structural assignment. This in-depth guide serves as a valuable resource for researchers working with this compound and related compounds, providing a foundational understanding of how to leverage these powerful analytical techniques for molecular characterization.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Morpholine, 4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shift and J-coupling values are presented for 35 metabolites that can be detected by in vivo or in vitro NMR studies of mammalian brain. Magnetic Resonance in Medicine, 43(4), 586-594.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

-

ChemFrag. (2024). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

NIST. (n.d.). Morpholine, 4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

-

ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

-

StudySmarter. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

-

NIST. (n.d.). Morpholine, 4-(oxiranylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Morpholinophenol. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Canterbury. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]

-

ACD/Labs. (2024, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

Molecules. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental FT-IR spectrum of 4-ethylmorpholine. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phenol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Morpholinepropanamine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. scribd.com [scribd.com]

- 6. Phenol [webbook.nist.gov]

An In-Depth Technical Guide to the Purity Standards of 4-Morpholinophenol (CAS 6291-23-2)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the purity standards, analytical methodologies, and critical considerations for 4-Morpholinophenol. As a key building block in medicinal chemistry and organic synthesis, understanding its purity profile is paramount for ensuring the reproducibility, safety, and success of downstream applications.[1]

The Strategic Importance of this compound in Synthesis

This compound, with the CAS number 6291-23-2, is a bifunctional molecule featuring a phenol group and a morpholine moiety.[2] This structure makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable properties such as aqueous solubility and metabolic stability, while the phenol group provides a reactive handle for various chemical transformations.[3]

However, the utility of this intermediate is directly tied to its purity. Undefined or variable impurity profiles can lead to inconsistent reaction yields, the introduction of unwanted side products, and, in a drug development context, potential toxicological risks. Therefore, a robust analytical framework for defining and verifying its purity is not merely a quality control measure but a foundational component of scientific integrity.

Deconstructing Purity: A Multi-Faceted Analytical Approach

Relying on a single analytical technique for purity assessment is insufficient for the rigorous demands of research and drug development. A scientifically sound approach employs orthogonal methods—techniques that measure the analyte and its impurities based on different chemical and physical principles. This ensures a comprehensive and trustworthy characterization of the material. The "mass balance" approach is a guiding principle here, where the sum of the main component and all identified impurities (including water and residual solvents) should ideally account for 100% of the material's mass.[4]

| Parameter | Typical Specification | Rationale & Impact |

| Assay (by HPLC) | ≥97% to ≥99.5% | The primary measure of the main component. The required grade depends on the application; early-stage research may tolerate ≥97%, while GMP synthesis demands higher purity.[5][6] |

| Individual Impurity | ≤0.5% | Controls specific, known by-products or degradants that could interfere with reactions or pose a safety risk.[7] |

| Total Organic Impurities | ≤1.0% | A cumulative limit for all organic impurities, providing an overall assessment of the material's cleanliness.[7] |

| Water Content (Karl Fischer) | ≤0.5% | Water can act as a nucleophile in subsequent reactions, leading to unwanted by-products and reduced yield. |

| Residual Solvents (GC-MS) | Varies (ICH limits) | Solvents used in the final crystallization step can be retained. Limits are dictated by their toxicity profile (e.g., ICH Q3C guidelines). |

| Non-Volatile Residue | ≤0.1% | Measures inorganic salts or other non-volatile impurities that would not be detected by HPLC or GC. |

Core Analytical Workflow for Purity Verification

The following workflow illustrates a robust, self-validating system for the comprehensive purity analysis of this compound.

Caption: Orthogonal workflow for this compound purity assessment.

Methodologies in Detail: Protocols and Causality

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds like this compound.[8] A reversed-phase method is ideal, separating compounds based on their polarity.

The "Why" Behind the Method:

-

Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention for the aromatic phenol ring, allowing for effective separation from more polar or less polar impurities.[8]

-

Mobile Phase (Acetonitrile/Water with Acid): Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol.[9] A small amount of acid (e.g., formic or phosphoric acid) is added to suppress the ionization of the phenolic hydroxyl group.[10][11] This is critical because analyzing the phenol as a single, neutral species results in sharp, symmetrical peaks, which are essential for accurate quantification.

-

UV Detection: The phenolic ring contains a chromophore that absorbs UV light strongly, typically around 254-280 nm, providing high sensitivity for both the main component and related aromatic impurities.[12]

Caption: Logical workflow of the HPLC purity analysis method.

Step-by-Step HPLC Protocol:

-

System Preparation:

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

-

Degas both mobile phases thoroughly using sonication or vacuum filtration.

-

-

Sample Preparation:

-

Accurately weigh approximately 10.0 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol to create a 1 mg/mL solution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 20% B

-

31-35 min: 20% B (re-equilibration)

-

-

-

System Suitability (Self-Validation): Before analyzing samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%. This confirms the system is performing with adequate precision.

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

GC-MS for Residual Solvent and Volatile Impurity Analysis

Gas chromatography is required to detect and quantify volatile and semi-volatile impurities that are not amenable to HPLC analysis, such as residual solvents from synthesis or volatile starting materials.[13][14] The mass spectrometer provides definitive identification.

The "Why" Behind the Method:

-

Headspace (HS) Sampling: This technique is used for residual solvent analysis. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids injecting the non-volatile this compound onto the GC column, which would cause contamination and degradation.[4]

-

Derivatization (for Impurity Profiling): To analyze for potential non-volatile synthesis-related impurities (like unreacted starting materials), a silylation step may be necessary. This process replaces the active hydrogen on the phenol group with a trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable for GC analysis.[15]

Step-by-Step Headspace GC-MS Protocol (Residual Solvents):

-

Sample Preparation:

-

Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.

-

Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO) that does not interfere with the analysis.

-

Seal the vial immediately.

-

-

GC-MS Conditions:

-

Column: DB-WAX or equivalent (polar column for solvent separation).[16]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

HS Conditions: Vial oven at 80°C for 15 min.

-

GC Oven Program: 40°C (hold 5 min), then ramp to 200°C at 10°C/min.

-

MS Detection: Scan mode from m/z 35 to 350.

-

-

Data Analysis:

-

Identify solvent peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).

-

Quantify against a calibrated external standard of the identified solvents.

-

Understanding the Certificate of Analysis (CoA)

The Certificate of Analysis is the official document summarizing the quality control testing for a specific batch of material.[17] It is a declaration of compliance with the established specifications.

Key Sections of a CoA:

-

Header: Includes product name, CAS number, batch/lot number, and date of analysis.[5][18]

-

Tests and Specifications: A table listing each analytical test performed.

-

Limits/Acceptance Criteria: The required range or limit for a passing result for each test.[17]

-

Results: The actual numerical result obtained for the batch being tested.

-

Signatures: Approval from the Quality Control/Quality Assurance department.

Conclusion

The purity of this compound is not a single value but a comprehensive profile established through a series of orthogonal analytical methods. For scientists in research and drug development, scrutinizing the CoA and understanding the methodologies behind it are critical for mitigating risks associated with chemical quality. Employing a robust, multi-technique approach—anchored by HPLC for assay and complemented by GC-MS and Karl Fischer for specific impurities—ensures that this versatile building block can be used with the highest degree of confidence, ultimately contributing to the development of safe and effective new medicines.

References

-

This compound Supplier: High-Purity Intermediate for Organic... (n.d.). Retrieved from [Link]

-

Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

-

This compound - gsrs. (n.d.). Retrieved from [Link]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PubMed Central. (n.d.). Retrieved from [Link]

-

Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC - NIH. (2020). Retrieved from [Link]

-

Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org. (2017). Retrieved from [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

-

Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - ResearchGate. (2020). Retrieved from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

-